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Compound of Interest

Compound Name: t-Boc-N-amido-PEG10-Br

Cat. No.: B15143285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the procurement and

application of t-Boc-N-amido-PEG10 derivatives, a versatile class of polyethylene glycol (PEG)

linkers essential for advanced bioconjugation, drug delivery, and diagnostic development. While

the specific compound t-Boc-N-amido-PEG10-Br is not readily available from commercial

suppliers, a range of functionalized alternatives offers broad utility in research and

pharmaceutical development. This guide details these alternatives, their suppliers, and the

fundamental experimental protocols for their use.

Supplier and Purchasing Information for t-Boc-N-
amido-PEG10 Derivatives
For researchers seeking to incorporate a t-Boc-protected amine with a PEG10 spacer into their

molecular constructs, several key derivatives are commercially available. These

heterobifunctional linkers provide a stable and hydrophilic spacer arm, with the t-Boc group

offering a selectively removable protecting group for controlled, sequential conjugations. The

terminal functional group dictates the conjugation chemistry that can be employed.

Below is a summary of commercially available t-Boc-N-amido-PEG10 derivatives, their

suppliers, and key technical data.
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Product Name Supplier(s)
Molecular
Weight ( g/mol
)

Purity CAS Number

t-Boc-N-amido-

PEG10-acid

AxisPharm,

Precise PEG,

Apollo Scientific

~629.74 ≥95% 2410598-01-3

t-Boc-N-amido-

PEG10-amine

BroadPharm,

AxisPharm
~600.77 ≥98% 1347704-59-9

t-Boc-N-amido-

PEG10-NHS

ester

BroadPharm,

AxisPharm,

Aladdin

~726.81 ≥95% 2055040-78-1

t-Boc-N-amido-

PEG10-azide

BroadPharm,

Glycomindsynth
~614.75 ≥95% Not available

Note: Pricing is subject to change and may vary based on the supplier and quantity. It is

recommended to inquire with the suppliers for the latest pricing and availability.

Core Applications and Experimental Protocols
The t-Boc-N-amido-PEG10 core is a valuable tool for introducing a flexible, hydrophilic spacer

in bioconjugation. The t-Boc protecting group allows for orthogonal conjugation strategies,

where the terminal functional group can be reacted first, followed by deprotection of the amine

for a subsequent conjugation step.

t-Boc Deprotection
The removal of the t-Boc protecting group is typically achieved under acidic conditions to reveal

a primary amine.

Protocol: Acidic Deprotection of t-Boc Group[1][2][3]

Dissolution: Dissolve the t-Boc protected compound in an appropriate organic solvent such

as dichloromethane (DCM) or dioxane.

Acid Treatment: Add a solution of a strong acid. Common reagents include:
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Trifluoroacetic acid (TFA), typically in a 20-50% solution in DCM.

Hydrogen chloride (HCl) in an organic solvent, such as a 4M solution in dioxane.

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress

can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS).

Work-up: Upon completion, the solvent and excess acid are removed under reduced

pressure. The resulting amine salt can be used directly or neutralized with a mild base (e.g.,

triethylamine or DIPEA) to yield the free amine.

Amide Bond Formation with t-Boc-N-amido-PEG10-acid
The carboxylic acid moiety can be coupled to a primary amine on a target molecule (e.g.,

protein, peptide, or small molecule) using carbodiimide chemistry.

Protocol: EDC/NHS Coupling[4][5][6][7]

Activation of Carboxylic Acid:

Dissolve the t-Boc-N-amido-PEG10-acid in an appropriate anhydrous solvent (e.g., DMF

or DMSO).

Add 1.1 equivalents of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-

NHS.

Add 1.1 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

Coupling to Amine:

In a separate vessel, dissolve the amine-containing molecule in a suitable buffer (e.g.,

phosphate-buffered saline (PBS) at pH 7.2-8.0 or a non-amine-containing buffer like MES

for two-step aqueous reactions).

Add the activated NHS ester solution to the amine solution.
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Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

Quenching and Purification:

Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer

such as Tris or glycine.

Purify the conjugate using an appropriate method such as dialysis, size-exclusion

chromatography, or HPLC.

Conjugation with t-Boc-N-amido-PEG10-NHS ester
The N-hydroxysuccinimide (NHS) ester is a reactive functional group that readily couples with

primary amines to form stable amide bonds.[8][9][10][11]

Protocol: NHS Ester-Amine Coupling[8][9][10][11]

Dissolution: Dissolve the t-Boc-N-amido-PEG10-NHS ester in an anhydrous organic solvent

such as DMF or DMSO immediately before use.

Reaction:

Dissolve the amine-containing target molecule in a suitable buffer, typically with a pH

between 7.2 and 8.5 (e.g., PBS or sodium bicarbonate buffer).

Add the NHS ester solution to the target molecule solution with gentle mixing. The molar

ratio of NHS ester to the target molecule may need to be optimized.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

Purification: Purify the resulting conjugate to remove unreacted linker and byproducts using

methods such as dialysis, size-exclusion chromatography, or HPLC.

"Click Chemistry" with t-Boc-N-amido-PEG10-azide
The azide group is a versatile functional handle for "click chemistry," specifically the Copper(I)-

catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne

Cycloaddition (SPAAC).
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Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[12][13][14][15][16]

Reactant Preparation:

Dissolve the t-Boc-N-amido-PEG10-azide and the alkyne-containing molecule in a suitable

solvent mixture, which can include water and organic co-solvents like t-butanol or DMSO.

Catalyst Preparation:

Prepare a stock solution of a copper(II) sulfate (CuSO4).

Prepare a separate stock solution of a reducing agent, typically sodium ascorbate.

A copper-stabilizing ligand such as TBTA or THPTA is often used to improve reaction

efficiency and reduce cell toxicity in biological applications.

Reaction:

Add the copper(II) sulfate and the ligand (if used) to the reaction mixture.

Initiate the reaction by adding the sodium ascorbate solution.

Stir the reaction at room temperature for 1-12 hours.

Purification: Purify the triazole-linked conjugate using appropriate chromatographic

techniques.

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[17][18][19][20]

Reactant Preparation:

Dissolve the t-Boc-N-amido-PEG10-azide and the strained alkyne (e.g., a DBCO, BCN, or

DIFO derivative) in a suitable solvent. This reaction is often performed in aqueous buffers

for biological applications.

Reaction:
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Mix the azide and strained alkyne solutions. The reaction proceeds without the need for a

catalyst.

Incubate the reaction at room temperature. Reaction times can vary from minutes to hours

depending on the specific strained alkyne used.

Purification: Purify the conjugate as required for the downstream application.

Visualizing Workflows and Pathways
To further illustrate the utility of these linkers, the following diagrams, generated using the DOT

language, depict a general experimental workflow and a potential application in a signaling

pathway context.
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Caption: General workflow for orthogonal bioconjugation using a t-Boc-N-amido-PEG10 linker.
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Caption: Role of a PEG linker in a PROTAC-mediated protein degradation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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